N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide
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Overview
Description
N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to an ethyl group, which is further connected to a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide can be achieved through several methods. One common approach involves the reaction of a pyridine derivative with an appropriate alkyne. For instance, the reaction between 4-bromopyridine and an alkyne in the presence of a palladium catalyst can yield the desired product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)but-2-ynamide
- N-(Pyridin-3-yl)but-2-ynamide
- N-(Pyridin-4-yl)pyridin-4-amine
Uniqueness
N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(1-pyridin-4-ylethyl)but-2-ynamide |
InChI |
InChI=1S/C11H12N2O/c1-3-4-11(14)13-9(2)10-5-7-12-8-6-10/h5-9H,1-2H3,(H,13,14) |
InChI Key |
PUIKJHJABXVURR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
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